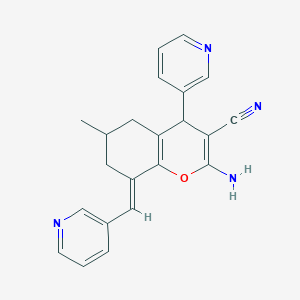![molecular formula C12H14N4O2S B276445 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276445.png)
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as HET0016, is a potent and selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Wirkmechanismus
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits the production of 20-HETE by selectively targeting the 20-HETE synthase enzyme. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its therapeutic effects in these diseases.
Biochemical and physiological effects:
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces blood pressure by dilating blood vessels and improving blood flow. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits tumor growth and angiogenesis by disrupting the formation of new blood vessels. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high potency and selectivity for the 20-HETE synthase enzyme. This allows for precise targeting of the 20-HETE pathway and reduces the risk of off-target effects. However, one limitation of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several potential future directions for the research on 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of novel formulations that improve the pharmacokinetic properties of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, such as sustained-release formulations or prodrugs. Another area of interest is the investigation of the therapeutic potential of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in other diseases, such as diabetes, renal disease, and pulmonary hypertension. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, a potent vasoconstrictor. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit tumor growth and angiogenesis by targeting the 20-HETE pathway. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce brain damage and improve neurological function by inhibiting the production of 20-HETE.
Eigenschaften
Molekularformel |
C12H14N4O2S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H14N4O2S/c13-10(18)8-19-12-15-14-11(16(12)6-7-17)9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,18) |
InChI-Schlüssel |
XXHTZPBUPCHCAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



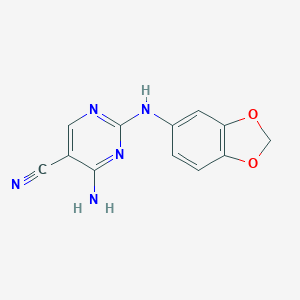
![4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276367.png)
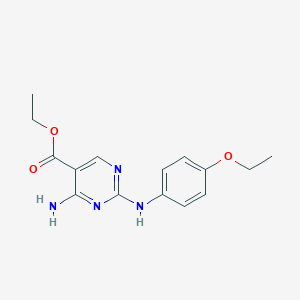

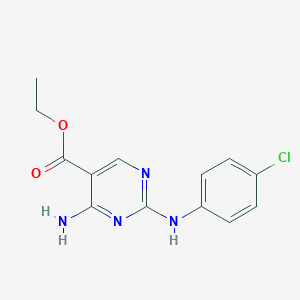
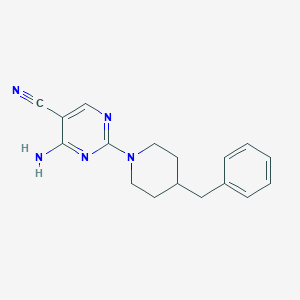
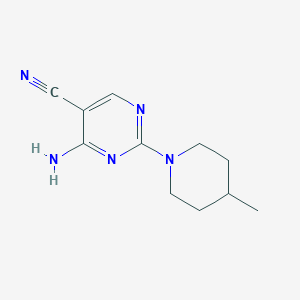
![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276381.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
